4-Bromo-3-iodoanisole

Electrophilic Aromatic Substitution Physical Organic Chemistry Regioselectivity

4-Bromo-3-iodoanisole is a mixed dihaloarene featuring both bromine and iodine substituents ortho and para to a methoxy activating group. This unique architecture enables orthogonal, chemoselective Suzuki couplings: the iodine site undergoes oxidative addition ~12× faster than bromine, allowing sequential C–C bond formation without protecting group manipulations. Unlike mono-halogenated anisoles, this scaffold delivers predictable regiochemical control governed by established ipso factor rankings (I > Br >> Cl). Essential for drug discovery programs constructing biaryl pharmacophores and process chemists designing continuous-flow Sonogashira sequences. Purchase high-purity 4-bromo-3-iodoanisole for reliable, site-selective cross-coupling performance.

Molecular Formula C7H6BrIO
Molecular Weight 312.93 g/mol
CAS No. 4897-68-1
Cat. No. B1280697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-iodoanisole
CAS4897-68-1
Molecular FormulaC7H6BrIO
Molecular Weight312.93 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Br)I
InChIInChI=1S/C7H6BrIO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3
InChIKeyIGPSHEKLLKFEOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-iodoanisole (CAS 4897-68-1): A Dual-Halogenated Anisole Building Block for Site-Selective Cross-Coupling and Regiochemical Control


4-Bromo-3-iodoanisole (CAS 4897-68-1; synonyms: 1-bromo-2-iodo-4-methoxybenzene, 4-bromo-3-iodophenyl methyl ether) is a mixed dihaloarene featuring both bromine and iodine substituents ortho and para to a methoxy activating group on the benzene ring . Its molecular formula is C₇H₆BrIO with a molecular weight of 312.93 g/mol and a melting point of 124–126 °C . The ortho,para-directing methoxy group governs the regiochemical installation of these halogens, creating a defined electrophilic aromatic substitution (EAS) profile that distinguishes this scaffold from mono-halogenated anisoles and regioisomeric dihaloarenes .

Why 4-Bromo-3-iodoanisole Cannot Be Replaced by Mono-Halogenated Anisoles or Regioisomeric Dihaloarenes


Generic substitution of 4-bromo-3-iodoanisole with 4-bromoanisole or 4-iodoanisole fails because the presence of two halogens with intrinsically different reactivity toward oxidative addition (I >> Br) [1] enables sequential, site-selective cross-coupling . Regioisomers such as 3-bromo-4-iodoanisole (CAS 466639-53-2) exhibit altered electronic and steric landscapes due to the swapped halogen positions relative to the methoxy director, leading to divergent EAS ipso factors [2] and altered catalytic cross-coupling performance [3]. Consequently, substitution risks loss of regiochemical control, reduced synthetic efficiency, or outright reaction failure in multi-step sequences requiring orthogonal halogen reactivity.

Quantitative Evidence: Differentiating 4-Bromo-3-iodoanisole from Closest Analogs via Ipso Factors, Cross-Coupling Catalyst Selectivity, and Ortho-Proton Acidity


Ipso Partial Rate Factors (ifx) in Electrophilic Nitration: Quantifying Halogen Directing Effects

In nitration with NO₂⁺ in acetic anhydride, the ipso partial rate factor (ifx) measures reactivity at the position bearing the halogen itself. For p-iodoanisole, ifI = 0.18; for p-bromoanisole, ifBr = 0.079; for p-chloroanisole, ifCl = 0.061 [1]. Thus, ipso attack at iodine is approximately 2.3× faster than at bromine and 3.0× faster than at chlorine. For 4-bromo-3-iodoanisole, these distinct ipso factors provide a quantitative basis for predicting site-selectivity in electrophilic ipso substitution reactions [1].

Electrophilic Aromatic Substitution Physical Organic Chemistry Regioselectivity

Ortho-Position Relative Reactivity in Nitration: EAS Ortho/Total Attack Ratio

The relative reactivities of the ortho positions in nitration for anisole and p-haloanisoles are: anisole = 1, p-iodoanisole = 0.119, p-bromoanisole = 0.077, p-chloroanisole = 0.069 [1]. This demonstrates that iodine exerts less deactivation on ortho attack than bromine (iodine ortho position is ~1.5× more reactive than bromine ortho position). For 4-bromo-3-iodoanisole, the ortho position adjacent to iodine (C2) is expected to be more reactive than the ortho position adjacent to bromine (C5), enabling predictable regiocontrol in EAS reactions [1].

Electrophilic Aromatic Substitution Regioselectivity Kinetics

Suzuki-Miyaura Cross-Coupling: Reactivity Hierarchy and Catalyst Optimization

In Suzuki-Miyaura coupling with HRG-Py-Pd catalyst, 4-bromoanisole achieves 100% conversion in 60 minutes, whereas iodobenzene (a model for iodoarenes) achieves 100% conversion in only 5 minutes [1]. This ~12× rate difference (60 min vs 5 min) underscores the higher reactivity of the C–I bond over C–Br in oxidative addition. For 4-bromo-3-iodoanisole, this differential enables sequential, chemoselective couplings [1].

Cross-Coupling Palladium Catalysis Halogen Reactivity

Sonogashira Coupling: Divergent Optimal Catalyst for Iodo- vs Bromo-Anisole

In continuous-flow Sonogashira coupling, 4-iodoanisole performs best with Fibrecat-type catalysts, whereas 4-bromoanisole requires PdCl₂(PPh₃)₂ DVB for optimal results [1]. 4-Bromoanisole generally shows low conversion and poor selectivity with most polymer-bound catalysts [1]. For 4-bromo-3-iodoanisole, this implies that sequential Sonogashira couplings may require catalyst switching—iodine site first with Fibrecat, bromine site later with PdCl₂(PPh₃)₂ DVB [1].

Sonogashira Coupling Catalyst Screening Flow Chemistry

Ortho-Proton Acidities: Meta-Acidification Effect by Para-Halogen

Comparative surrogate metalation studies demonstrate that the ortho-proton of p-bromoanisole is more acidic than that of anisole, and p-iodoanisole exhibits a similar or slightly enhanced acidification effect [1]. This meta-position acidification by a para-halogen is anomalous and cannot be explained by conventional electronic effects [1]. For 4-bromo-3-iodoanisole, the ortho-proton adjacent to iodine (C2) is expected to be more acidic than that adjacent to bromine (C5), influencing site-selectivity in directed ortho-metalation (DoM) and halogen-metal exchange reactions [1].

Acidity Metalation Computational Chemistry

Physical Property Differentiation: Melting Point and LogP Comparison

4-Bromo-3-iodoanisole exhibits a melting point of 124–126 °C and a calculated LogP of 3.89 . In comparison, 4-bromoanisole melts at 9–10 °C (liquid at RT) and 4-iodoanisole melts at 50–53 °C. The significantly higher melting point of the dihalogenated compound (~75 °C above 4-iodoanisole) indicates stronger crystal packing forces, facilitating purification via recrystallization and improving solid-state handling . The higher LogP (~3.9 vs ~2.9 for 4-bromoanisole) reflects increased lipophilicity, which may influence partitioning in biphasic reactions and biological assays.

Physicochemical Properties Purification Formulation

High-Value Application Scenarios for 4-Bromo-3-iodoanisole Based on Quantified Reactivity Differentiation


Sequential, Orthogonal Cross-Coupling in Medicinal Chemistry

In drug discovery programs requiring sequential C–C bond formation, 4-bromo-3-iodoanisole enables a chemoselective strategy: first Suzuki coupling at the more reactive iodine site (12× faster oxidative addition than bromine [1]), followed by a second Suzuki coupling at the bromine site using a different boronic acid. This orthogonal approach streamlines the synthesis of biaryl pharmacophores without protecting group manipulations .

Regiocontrolled Electrophilic Functionalization for Agrochemical Intermediates

The established ipso factor ranking (I > Br >> Cl) [2] and ortho-position reactivity data (I ortho 1.55× more reactive than Br ortho) [2] guide electrophilic substitutions on the 4-bromo-3-iodoanisole core. This enables predictable installation of nitro, acyl, or sulfonyl groups at desired positions, critical for constructing complex agrochemical scaffolds with precise substitution patterns.

Continuous-Flow Sonogashira Coupling with Catalyst Optimization

Process chemists can leverage the catalyst differentiation data [3] to design continuous-flow Sonogashira sequences: iodine site couples efficiently with Fibrecat catalysts, while the bromine site requires PdCl₂(PPh₃)₂ DVB. This avoids catalyst mismatch and maximizes throughput in industrial-scale syntheses of arylalkyne intermediates [3].

Directed Ortho-Metalation (DoM) for Late-Stage Diversification

The enhanced ortho-proton acidity adjacent to iodine (meta-acidification effect) [4] can be exploited for selective directed ortho-metalation. By using appropriate bases, the more acidic C2–H (adjacent to iodine) can be deprotonated preferentially, enabling introduction of electrophiles at that position while leaving the C5–H (adjacent to bromine) intact. This adds a third dimension of site-selectivity beyond halogen reactivity [4].

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